2-Isocyanato-5-(trifluoromethyl)thiophene
Description
Significance of Thiophene (B33073) Scaffolds in Advanced Chemical Research
Thiophene, a five-membered heterocyclic compound containing a sulfur atom, is a cornerstone of modern chemical research. wikipedia.orgderpharmachemica.com Its structure is considered aromatic, which lends it a stability that resembles benzene, though with different electronic properties and reactivity. wikipedia.orgslideshare.net The sulfur atom's lone pair of electrons participate in the π-electron system, making the thiophene ring electron-rich and highly reactive towards electrophilic substitution, particularly at the C2 and C5 positions. wikipedia.org
This inherent reactivity, combined with its structural characteristics, makes the thiophene scaffold a "privileged pharmacophore" in medicinal chemistry. derpharmachemica.com Thiophene derivatives are integral to a wide array of pharmaceuticals, demonstrating activities such as anti-inflammatory, antimicrobial, anticancer, and anticonvulsant properties. derpharmachemica.com Beyond medicine, thiophene-based materials are crucial in the development of organic electronics, including polymers like polythiophene, which are used in transistors and solar cells. wikipedia.org
Role of Isocyanate Functionality in Synthetic Methodologies
The isocyanate group (–N=C=O) is a highly reactive and versatile functional group in organic synthesis. noaa.gov As potent electrophiles, isocyanates readily react with a wide range of nucleophiles, including alcohols, amines, and water. noaa.gov These reactions are fundamental to the production of essential polymers like polyurethanes (from reaction with alcohols) and polyureas (from reaction with amines). noaa.gov
In synthetic methodologies, the isocyanate group serves as a key building block for creating a variety of chemical structures. A primary route to synthesizing isocyanates is through the Curtius rearrangement, a thermal or photochemical decomposition of an acyl azide (B81097). organic-chemistry.orgwikipedia.orgnih.gov This reaction proceeds with the loss of nitrogen gas to form the isocyanate, which can then be trapped by a nucleophile or isolated. organic-chemistry.orgwikipedia.org The versatility and high reactivity of isocyanates make them indispensable tools for constructing complex molecules and functional materials. nih.gov
Impact of Trifluoromethyl Groups on Chemical Reactivity and Molecular Design
The introduction of a trifluoromethyl (–CF3) group into an organic molecule can dramatically alter its physical and chemical properties. mdpi.comresearchgate.net The high electronegativity of the fluorine atoms makes the –CF3 group a strong electron-withdrawing substituent. This electronic effect can significantly influence the reactivity of an adjacent functional group or aromatic ring.
In the context of molecular design, particularly in medicinal chemistry, the trifluoromethyl group is prized for its ability to enhance several key characteristics of a drug candidate. mdpi.comresearchgate.net It can increase a molecule's lipophilicity, which can improve its ability to cross cell membranes. mdpi.com Furthermore, the C-F bond is exceptionally strong, meaning the –CF3 group can block metabolic oxidation at that position, thereby increasing the metabolic stability and half-life of a drug. mdpi.com Its steric bulk is also similar to a chlorine atom, allowing it to act as a bioisostere. mdpi.com
Research Scope and Focus on 2-Isocyanato-5-(trifluoromethyl)thiophene (B6280518)
While extensive research exists on thiophenes, isocyanates, and trifluoromethylated compounds individually, specific documented studies on this compound are limited. However, its molecular architecture suggests a compound of significant research interest, combining the advantageous properties of its three core components.
Table 1: Properties of Constituent Functional Groups
| Functional Group | Key Properties |
|---|---|
| Thiophene Ring | Aromatic, electron-rich, platform for functionalization. |
| Isocyanate Group | Highly electrophilic, reactive with nucleophiles, forms carbamates and ureas. |
| Trifluoromethyl Group | Electron-withdrawing, enhances lipophilicity and metabolic stability. |
The synthesis of this compound could likely be achieved via the Curtius rearrangement of 5-(trifluoromethyl)thiophene-2-carbonyl azide. This precursor would be derived from the corresponding carboxylic acid, 5-(trifluoromethyl)thiophene-2-carboxylic acid. Research on the Curtius rearrangement of similar heteroaroyl azides, such as thiophene-2-carbonyl azide, has shown that they successfully convert to their corresponding isocyanates. researchgate.net
The resulting this compound would be a highly reactive building block. The isocyanate at the 2-position of the thiophene ring is poised for nucleophilic attack. The trifluoromethyl group at the 5-position would exert a strong electron-withdrawing effect, potentially modulating the reactivity of both the thiophene ring and the isocyanate group. This combination makes the molecule an attractive candidate for the synthesis of novel pharmaceuticals, agrochemicals, and advanced materials, meriting further investigation by the scientific community.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C6H2F3NOS |
|---|---|
Molecular Weight |
193.15 g/mol |
IUPAC Name |
2-isocyanato-5-(trifluoromethyl)thiophene |
InChI |
InChI=1S/C6H2F3NOS/c7-6(8,9)4-1-2-5(12-4)10-3-11/h1-2H |
InChI Key |
RSGHEWNDAKXNAA-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(SC(=C1)N=C=O)C(F)(F)F |
Origin of Product |
United States |
Chemical Reactivity and Mechanistic Investigations of 2 Isocyanato 5 Trifluoromethyl Thiophene
Nucleophilic Addition Reactions of the Isocyanate Group
The isocyanate group (–N=C=O) is characterized by a highly electrophilic carbon atom, making it susceptible to attack by a wide range of nucleophiles. The presence of the electron-withdrawing 5-(trifluoromethyl)thienyl group is expected to further enhance the electrophilicity of the isocyanate carbon, thereby increasing its reactivity towards nucleophiles.
Isocyanates readily react with primary and secondary amines to form substituted ureas. This reaction is a classic example of nucleophilic addition to the carbonyl carbon of the isocyanate. The reaction of 2-isocyanato-5-(trifluoromethyl)thiophene (B6280518) with an amine would proceed through a stepwise mechanism involving the initial attack of the amine nitrogen on the isocyanate carbon, followed by a proton transfer to yield the corresponding urea (B33335) derivative.
The general reaction is as follows: Ar-NCO + RNH₂ → Ar-NH-CO-NHR Ar-NCO + R₂NH → Ar-NH-CO-NR₂
In the case of this compound, the reaction with a primary amine would yield a 1-(5-(trifluoromethyl)thiophen-2-yl)-3-substituted urea. The reaction is typically fast and exothermic, often proceeding to completion at room temperature without the need for a catalyst.
Similarly, isocyanates can react with thiols to form thiocarbamates, and in the context of this section, reaction with a primary or secondary amine in the presence of a sulfur source, or with a thioamine, could lead to the formation of thiourea derivatives, although the direct reaction with amines to form ureas is far more common.
Table 1: Representative Reactions of this compound with Amines
| Amine | Product | Expected Observations |
|---|---|---|
| Aniline | 1-phenyl-3-(5-(trifluoromethyl)thiophen-2-yl)urea | High yield, exothermic reaction |
| Diethylamine | 1,1-diethyl-3-(5-(trifluoromethyl)thiophen-2-yl)urea | Rapid reaction, high conversion |
The reaction of isocyanates with alcohols is a fundamental method for the synthesis of carbamates, also known as urethanes. wikipedia.org This reaction involves the nucleophilic attack of the alcohol oxygen on the electrophilic carbon of the isocyanate group. google.com The reaction of this compound with an alcohol would yield a substituted carbamate.
The general reaction is as follows: Ar-NCO + ROH → Ar-NH-CO-OR
The rate of this reaction can be influenced by the nature of the alcohol (primary > secondary > tertiary) and is often catalyzed by bases or organometallic compounds. google.com The electron-withdrawing nature of the 5-(trifluoromethyl)thienyl group is anticipated to accelerate this reaction compared to isocyanates bearing electron-donating groups.
Table 2: Representative Reactions of this compound with Alcohols
| Alcohol | Product | Expected Reaction Conditions |
|---|---|---|
| Methanol | Methyl (5-(trifluoromethyl)thiophen-2-yl)carbamate | Room temperature, possible catalysis |
| Ethanol | Ethyl (5-(trifluoromethyl)thiophen-2-yl)carbamate | Mild heating may be required |
Isocyanates can participate in various cycloaddition reactions, acting as either a 2π component or a dienophile. The electron-deficient nature of the C=N and C=O bonds in the isocyanate group of this compound makes it a suitable candidate for such reactions.
One of the most well-known cycloaddition reactions involving isocyanates is the [4+2] cycloaddition, or Diels-Alder reaction, where the isocyanate can act as a dienophile. asianpubs.orgwikipedia.org For instance, reaction with a conjugated diene could lead to the formation of a six-membered heterocyclic ring. The reactivity in these reactions is highly dependent on the electronic nature of both the diene and the dienophile.
Isocyanates can also undergo [3+2] cycloaddition reactions with 1,3-dipoles, such as azides or nitrile oxides, to form five-membered heterocyclic rings. wikipedia.org The electron-withdrawing trifluoromethyl group on the thiophene (B33073) ring would likely enhance the dipolarophilic character of the isocyanate. Furthermore, [2+2] cycloadditions with alkenes are also possible, leading to the formation of β-lactams, although these reactions often require specific catalysts or photochemical conditions. organic-chemistry.org
Table 3: Potential Cycloaddition Reactions of this compound
| Reaction Type | Reactant | Expected Product Class |
|---|---|---|
| [4+2] Cycloaddition | 2,3-Dimethyl-1,3-butadiene | Dihydropyridinone derivative |
| [3+2] Cycloaddition | Phenyl azide (B81097) | Triazolinone derivative |
Electrophilic and Radical Reactions of the Thiophene Ring
The thiophene ring, while aromatic, exhibits different reactivity compared to benzene. It is generally more reactive towards electrophilic substitution. However, the presence of strong deactivating groups, such as the isocyanate and trifluoromethyl groups, will significantly influence the reactivity and regioselectivity of such reactions.
Thiophene undergoes electrophilic aromatic substitution preferentially at the C2 and C5 positions. In this compound, both of these positions are occupied. The trifluoromethyl group is a strong electron-withdrawing group and a meta-director in benzene chemistry. On a thiophene ring, it deactivates the entire ring towards electrophilic attack. The isocyanate group is also deactivating.
Therefore, further electrophilic substitution on the thiophene ring of this compound would be significantly more difficult than on unsubstituted thiophene. nih.gov If a reaction were to occur under forcing conditions, the substitution would be directed to the C3 or C4 positions. The precise regioselectivity would be a complex interplay of the directing effects of both the isocyanate and the trifluoromethyl groups. Computational studies would be valuable in predicting the most likely site of substitution. For instance, in other 2-substituted thiophenes with deactivating groups, substitution often occurs at the C4 position.
While the title compound already possesses a trifluoromethyl group, the thiophene ring itself can participate in radical reactions. The study of radical reactions on substituted thiophenes is an active area of research. The trifluoromethyl group, being strongly electron-withdrawing, can influence the stability of radical intermediates formed upon radical attack on the thiophene ring.
Radical trifluoromethylation of aromatic and heteroaromatic compounds is a known process. However, the prompt asks for radical reactions of the thiophene ring. In the presence of a radical initiator, it is conceivable that radical species could add to the thiophene ring of this compound. The regioselectivity of such an addition would depend on the nature of the attacking radical and the relative stability of the resulting radical intermediates. It has been observed in some cases that radical attack on substituted thiophenes can lead to a mixture of products. For instance, photocatalytic C-H amination of substituted thiophenes using aromatic N-heterocyclic radicals has been shown to proceed, with the regioselectivity being influenced by the electronic properties of the substituents. acs.org
Influence of the Trifluoromethyl Group on Reaction Pathways and Selectivity
The trifluoromethyl (-CF₃) group is a potent electron-withdrawing group due to the high electronegativity of the fluorine atoms. Its presence at the 5-position of the thiophene ring significantly influences the electronic properties of the entire molecule, thereby dictating the preferred reaction pathways and selectivity.
The primary effect of the -CF₃ group is the pronounced increase in the electrophilicity of the isocyanate carbon atom. By withdrawing electron density from the thiophene ring through both inductive and resonance effects, the -CF₃ group makes the isocyanate group a much stronger electrophile compared to an isocyanate on an un-substituted or electron-rich aromatic system. This heightened electrophilicity renders this compound highly susceptible to nucleophilic attack. Consequently, reactions with a wide range of nucleophiles, such as alcohols, amines, and water, are expected to be facile and proceed under mild conditions.
Conversely, the electron-withdrawing nature of the -CF₃ group deactivates the thiophene ring towards electrophilic aromatic substitution. The thiophene ring is inherently electron-rich and typically undergoes electrophilic attack readily at the C2 and C5 positions. However, the presence of the -CF₃ group at the 5-position significantly reduces the electron density of the ring, making it less nucleophilic and thus less reactive towards electrophiles. Any electrophilic attack would be directed to the positions meta to the deactivating -CF₃ group, which are the C3 and C4 positions. However, given the high reactivity of the isocyanate group, it is anticipated that nucleophilic addition to the isocyanate will be the overwhelmingly favored reaction pathway over electrophilic substitution on the deactivated thiophene ring.
This differential reactivity leads to high selectivity in the reactions of this compound. Nucleophiles will selectively attack the isocyanate carbon, leaving the thiophene ring intact. This selectivity is a valuable feature in synthetic chemistry, allowing for the specific functionalization of the isocyanate moiety without side reactions on the heterocyclic ring.
The influence of the trifluoromethyl group on the reactivity of the isocyanate can be summarized in the following table:
| Property | Influence of the Trifluoromethyl Group | Expected Outcome |
| Electrophilicity of Isocyanate Carbon | Strong electron-withdrawal increases positive charge density. | Enhanced reactivity towards nucleophiles. |
| Nucleophilicity of Thiophene Ring | Strong electron-withdrawal decreases electron density. | Deactivation towards electrophilic aromatic substitution. |
| Reaction Selectivity | Directs nucleophilic attack to the isocyanate group. | High selectivity for nucleophilic addition at the isocyanate. |
Mechanistic Studies of Key Transformations
The key transformations of this compound are expected to be its reactions with nucleophiles at the isocyanate group. Mechanistic studies of these reactions, while not specifically reported for this compound, can be elucidated through a combination of established reaction mechanisms for aryl isocyanates and computational chemistry approaches.
The reaction of an aryl isocyanate with a nucleophile, such as an alcohol to form a urethane (B1682113), can proceed through either a concerted or a stepwise mechanism.
In a concerted mechanism , the nucleophile attacks the isocyanate carbon at the same time as the proton from the nucleophile is transferred to the nitrogen of the isocyanate. This proceeds through a single transition state.
In a stepwise mechanism , the nucleophile first attacks the isocyanate carbon to form a zwitterionic intermediate. This is followed by a subsequent proton transfer to yield the final product.
Computational studies on similar electron-deficient aryl isocyanates suggest that the reaction pathway is highly dependent on the nature of the nucleophile and the solvent. For many nucleophiles, the stepwise mechanism involving a zwitterionic intermediate is predicted to be the lower energy pathway. The strong electron-withdrawing effect of the trifluoromethyl group in this compound would be expected to stabilize the negative charge on the nitrogen in the zwitterionic intermediate, thus favoring a stepwise pathway.
Experimental approaches to elucidate the reaction mechanism could involve kinetic studies. By varying the concentration of the nucleophile and monitoring the reaction rate, the order of the reaction can be determined, providing insights into the molecularity of the rate-determining step. Isotope labeling studies, for example, using a deuterated nucleophile, could also help to determine if the proton transfer is involved in the rate-determining step, which would be indicative of a concerted mechanism.
The direct experimental characterization of reaction intermediates and transition states is often challenging due to their transient nature. However, computational chemistry provides powerful tools to model these species and understand their structures and energies.
Reaction Intermediates: In a stepwise mechanism, the key intermediate is a zwitterionic adduct formed from the nucleophilic attack on the isocyanate. For the reaction of this compound with an alcohol (ROH), the intermediate would have the following general structure:
(where Th represents the 5-(trifluoromethyl)thiophen-2-yl group)
The stability of this intermediate is crucial for the reaction to proceed via a stepwise pathway. The electron-withdrawing trifluoromethyl group would help to delocalize the negative charge on the nitrogen atom, thereby stabilizing the intermediate.
Transition States: Computational modeling can be used to calculate the structures and energies of the transition states for both the concerted and stepwise pathways. The transition state for the concerted mechanism would involve a cyclic arrangement where the nucleophile is simultaneously forming a bond with the isocyanate carbon and transferring a proton to the nitrogen.
The following table summarizes the key features of the mechanistic pathways:
| Mechanistic Pathway | Key Features | Influence of Trifluoromethyl Group |
| Concerted | Single transition state involving simultaneous bond formation and proton transfer. | May be less favored due to the stability of the zwitterionic intermediate. |
| Stepwise | Involves a zwitterionic intermediate. | Stabilizes the zwitterionic intermediate, making this pathway more likely. |
Further computational studies, such as Density Functional Theory (DFT) calculations, would be invaluable in providing a more quantitative understanding of the reaction mechanisms, including the precise geometries and energies of the intermediates and transition states involved in the reactions of this compound.
Polymerization and Material Science Applications
Polymerization of 2-Isocyanato-5-(trifluoromethyl)thiophene (B6280518) Derivatives
The isocyanate functionality of this compound serves as a versatile anchor for the synthesis of a variety of polymer structures, most notably polyurethanes and polyureas. These polymerization reactions are typically polyaddition reactions where the isocyanate group reacts with multifunctional monomers containing active hydrogen atoms, such as alcohols or amines, without the formation of any byproducts. mdpi.comtue.nl
The synthesis of polyurethanes from this compound would involve its reaction with a diol or polyol. The general reaction scheme involves the addition of the hydroxyl groups of the polyol to the isocyanate groups of the thiophene (B33073) monomer, forming urethane (B1682113) linkages. Similarly, polyureas can be synthesized by reacting the isocyanate with a diamine or polyamine, resulting in the formation of urea (B33335) linkages. nih.govmdpi.com
The properties of the resulting polyurethanes and polyureas would be significantly influenced by the choice of the comonomer. For instance, using a long, flexible diol would likely result in a more elastomeric polymer, while a rigid aromatic diamine would lead to a more rigid and thermally stable material. The presence of the trifluoromethyl group on the thiophene ring is expected to enhance properties such as thermal stability, chemical resistance, and hydrophobicity due to the strong electron-withdrawing nature and low surface energy of the C-F bond. mdpi.com
Table 1: Hypothetical Polyurethane and Polyurea Synthesis from this compound
| Polymer Type | Comonomer Example | Expected Linkage | Potential Properties |
| Polyurethane | Poly(ethylene glycol) | Urethane | Increased hydrophilicity, flexibility |
| Polyurethane | Bisphenol A | Urethane | High rigidity, thermal stability |
| Polyurea | Hexamethylene diamine | Urea | High strength, elasticity |
| Polyurea | 4,4'-Diaminodiphenylmethane | Urea | High thermal and chemical resistance |
This table presents hypothetical examples as no specific synthesis with this compound has been reported in the reviewed literature.
Achieving control over the polymerization process is crucial for tailoring the molecular weight, polydispersity, and architecture of the resulting polymers, which in turn dictates their macroscopic properties. For the polymerization of isocyanate-containing monomers, various controlled polymerization techniques can be envisioned.
While the direct controlled polymerization of isocyanates is challenging, the functional group tolerance of modern controlled radical polymerization (CRP) techniques, such as atom transfer radical polymerization (ATRP) and reversible addition-fragmentation chain-transfer (RAFT) polymerization, could potentially be exploited. This would, however, necessitate the use of a derivative of this compound where the isocyanate group is protected or the polymerization proceeds through a different functional group on the thiophene ring.
For polyaddition reactions leading to polyurethanes, catalysts are often employed to control the reaction rate and selectivity. Common catalysts include tertiary amines and organotin compounds. The choice of catalyst can significantly influence the reaction kinetics and the final properties of the polymer. For the synthesis of polyureas from isocyanates and amines, the reaction is typically fast and may not require a catalyst. nih.gov
Transition-metal-free controlled polymerization has been reported for other substituted thiophenes, such as 2-perfluoroaryl-5-trimethylsilylthiophenes, using fluoride (B91410) anions as promoters. nih.govrsc.org This approach proceeds in a chain-growth-like manner and allows for the synthesis of polymers with controlled molecular weights and low polydispersity. Similar strategies could potentially be adapted for derivatives of this compound.
Design and Synthesis of Fluorinated Thiophene-based Polymer Architectures
The presence of both a polymerizable handle (isocyanate) and a functional π-system (thiophene) in this compound allows for the design of complex polymer architectures, including π-conjugated systems for electronic applications and crosslinked polymer networks.
Polythiophenes are a well-established class of conducting polymers with applications in organic electronics. cmu.edupkusz.edu.cnnih.gov The introduction of a trifluoromethyl group at the 5-position of the thiophene ring is expected to significantly influence the electronic properties of the resulting polymer. The strong electron-withdrawing nature of the CF3 group would lower the HOMO and LUMO energy levels of the polymer backbone. This can lead to improved air stability and potentially alter the charge transport characteristics of the material. nankai.edu.cn
The synthesis of π-conjugated polymers from this compound would likely involve the conversion of the isocyanate group into a functionality that is amenable to standard cross-coupling polymerization methods, such as Stille or Suzuki coupling. For example, the isocyanate could be reacted to introduce a leaving group or a metal-containing group suitable for these reactions. mdpi.com
Table 2: Potential Electronic Properties of π-Conjugated Polymers Derived from this compound
| Property | Expected Influence of the Trifluoromethyl Group | Rationale |
| HOMO/LUMO Energy Levels | Lowered | Strong electron-withdrawing effect |
| Band Gap | Potentially altered | Combination of electronic and steric effects |
| Air Stability | Increased | Lowered HOMO level reduces susceptibility to oxidation |
| Solubility | Potentially modified | Fluorinated groups can influence solubility in specific solvents |
This table is based on general principles of fluorinated polythiophenes as direct experimental data for polymers from this compound is not available.
The high reactivity of the isocyanate group makes this compound a promising candidate for the fabrication of crosslinked polymer networks and hydrogels. aiche.orgresearchgate.netaiche.org By reacting the monomer with multifunctional crosslinkers containing, for example, hydroxyl or amine groups, a three-dimensional polymer network can be formed.
The properties of these networks, such as swelling behavior, mechanical strength, and thermal stability, can be tuned by controlling the crosslinking density and the chemical nature of the crosslinker. The incorporation of the trifluoromethylthiophene moiety into the polymer network could impart unique properties such as hydrophobicity and chemical resistance.
Hydrogels are a specific class of polymer networks that can absorb and retain large amounts of water. While the inherent hydrophobicity of the trifluoromethyl group might seem counterintuitive for hydrogel formation, it is possible to design amphiphilic networks by copolymerizing this compound with hydrophilic monomers or crosslinkers. Such hydrogels could exhibit interesting stimuli-responsive behavior due to the presence of the fluorinated groups.
Advanced Materials Science Applications
The unique combination of a reactive isocyanate group, a π-conjugated thiophene ring, and an electron-withdrawing trifluoromethyl group suggests that polymers derived from this compound could find use in a variety of advanced materials science applications.
The development of fluorinated polyurethanes and polyureas could lead to materials with enhanced thermal stability, chemical resistance, and low surface energy, making them suitable for high-performance coatings, sealants, and elastomers. mdpi.com
The ability to create π-conjugated systems with tailored electronic properties opens up possibilities in the field of organic electronics. Polymers based on this monomer could be explored as active materials in organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and sensors. ntu.edu.twresearchgate.netmdpi.com The fluorination of the thiophene ring is a known strategy to modulate the electronic properties and improve the performance of such devices. nankai.edu.cn
Furthermore, the potential to form well-defined polymer networks and hydrogels could be exploited for applications in areas such as separation membranes, controlled release systems, and biomaterials. The unique properties imparted by the trifluoromethylthiophene unit could lead to materials with selective permeability or specific interactions with biological molecules.
Conductive Polymers and Organic Electronic Devices
Polythiophenes are a significant class of conductive polymers due to their conjugated backbone, which allows for electron delocalization. The introduction of a trifluoromethyl group at the 5-position of the thiophene ring is expected to influence the electronic properties of the resulting polymer. The strong electron-withdrawing nature of the trifluoromethyl group would likely lower the energy levels of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) of the polymer. This modification can enhance the polymer's stability against oxidative degradation, a crucial factor for the longevity of organic electronic devices.
The isocyanate group offers a reactive site for post-polymerization modification or for creating copolymers and blends. For instance, it can react with hydroxyl or amine-functionalized molecules to tune the polymer's solubility, morphology, and interfacial properties in devices like organic thin-film transistors (OTFTs) and organic photovoltaics (OPVs). However, direct polymerization of an isocyanate-containing thiophene monomer can be challenging, and specific synthetic routes and the resulting polymer's electrical conductivity data are not readily found in current literature.
Table 1: Anticipated Electronic Properties of Poly(this compound)
| Property | Expected Influence of Functional Groups | Potential Application Benefit |
|---|---|---|
| HOMO/LUMO Energy Levels | Lowered by the -CF3 group | Improved air stability and potential for higher open-circuit voltage in OPVs. |
| Conductivity | Potentially modulated by the -CF3 group and polymer structure. | Tailorable conductivity for various electronic components. |
| Interfacial Properties | Modifiable via the -NCO group | Enhanced charge injection/extraction in electronic devices. |
Polymer Electrolytes for Energy Storage
In the realm of energy storage, particularly in solid-state batteries, polymer electrolytes are sought after for their potential to replace flammable liquid electrolytes. The isocyanate group in this compound could be utilized to incorporate the thiophene unit into a polymer backbone suitable for ion transport, such as a polyurethane or polyurea. The trifluoromethyl group, with its electronegative fluorine atoms, could enhance the dissociation of lithium salts, a key factor for achieving high ionic conductivity.
Table 2: Projected Characteristics for Polymer Electrolytes Derived from this compound
| Characteristic | Role of Functional Groups | Potential Advantage in Energy Storage |
|---|---|---|
| Ionic Conductivity | -CF3 group may aid in salt dissociation. | Higher mobility of charge carriers. |
| Electrochemical Stability | Thiophene ring and -CF3 group may offer a wide electrochemical window. | Suitability for high-voltage battery applications. |
| Interfacial Stability | Potential for in-situ polymerization or reaction of the -NCO group at the electrode surface. | Formation of a stable CEI, leading to longer battery life. |
Advanced Coatings and Functional Surfaces
The isocyanate group is highly reactive towards nucleophiles like water, alcohols, and amines, making it an excellent candidate for creating cross-linked and durable coatings. A polymer based on this compound could be applied as a coating and subsequently cured through reaction of the pendant isocyanate groups, leading to a robust and chemically resistant surface.
The presence of the trifluoromethyl group would impart a low surface energy to the coating, resulting in hydrophobic and potentially oleophobic properties. Such surfaces are desirable for applications requiring self-cleaning, anti-fouling, or reduced friction characteristics. The combination of the durable, cross-linked network formed by the isocyanate reactions and the low surface energy from the trifluoromethyl groups could lead to advanced functional surfaces with tailored wettability and longevity. While the synthesis of such coatings is chemically plausible, specific research findings detailing their performance and properties are not documented in the available literature.
Table 3: Predicted Properties of Coatings from Poly(this compound)
| Property | Contribution of Functional Groups | Potential Application |
|---|---|---|
| Adhesion and Durability | Cross-linking via the -NCO group. | Protective and long-lasting coatings for various substrates. |
| Hydrophobicity/Oleophobicity | Low surface energy from the -CF3 group. | Self-cleaning windows, anti-graffiti surfaces, and low-friction coatings. |
| Chemical Resistance | Stable thiophene ring and cross-linked polymer matrix. | Coatings for harsh chemical environments. |
In-depth Computational Analysis of this compound Remains Largely Unexplored in Scientific Literature
A comprehensive review of scientific databases and computational chemistry literature reveals a significant gap in the specific theoretical analysis of the compound This compound . While extensive research has been conducted on the computational properties of various thiophene derivatives, detailed studies focusing explicitly on the electronic structure, spectroscopic properties, conformational dynamics, and reaction mechanisms of this compound are not publicly available.
Computational chemistry serves as a powerful tool for predicting molecular properties and behaviors, often complementing experimental findings. Methodologies such as Density Functional Theory (DFT) and ab initio calculations are standard for elucidating the electronic and structural characteristics of novel compounds. Similarly, molecular dynamics simulations provide crucial insights into the conformational flexibility and intermolecular interactions of molecules over time.
For many related thiophene compounds, this level of computational analysis is well-documented, providing valuable data on how substituents like halogens, alkyls, or other functional groups influence the thiophene ring's aromaticity, reactivity, and spectroscopic signatures. These studies are instrumental in the rational design of new materials and pharmaceuticals.
However, despite the clear scientific interest in trifluoromethylated and isocyanate-functionalized heterocycles, specific computational data for this compound—covering aspects from quantum chemical calculations to reaction pathway modeling—could not be located. Consequently, the creation of detailed data tables and in-depth discussions on its specific theoretical chemistry, as outlined in the requested structure, cannot be fulfilled at this time. The absence of such dedicated research highlights a potential area for future investigation within the field of theoretical and computational chemistry.
Computational and Theoretical Chemistry Studies
Frontier Molecular Orbital Theory and Reactivity Indices
Frontier Molecular Orbital (FMO) theory is a fundamental concept in theoretical chemistry used to predict and explain chemical reactivity. It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy and symmetry of these orbitals are key determinants of a molecule's ability to act as a nucleophile (electron donor, related to the HOMO) or an electrophile (electron acceptor, related to the LUMO). The HOMO-LUMO energy gap is also a critical indicator of molecular stability and reactivity.
Reactivity indices, such as electronegativity, chemical hardness, and the Fukui function, are derived from conceptual Density Functional Theory (DFT) and provide quantitative measures of a molecule's reactivity. These parameters help in identifying the most reactive sites within a molecule for electrophilic, nucleophilic, and radical attacks.
For 2-isocyanato-5-(trifluoromethyl)thiophene (B6280518), a theoretical study would involve computational modeling, likely using DFT methods, to calculate these properties. The results would typically be presented in a data table, as shown in the hypothetical example below.
Hypothetical Data Table of Calculated Molecular Properties: This table is for illustrative purposes only, as specific data for the compound is not currently available in the literature.
| Parameter | Calculated Value |
|---|---|
| HOMO Energy (eV) | Data not available |
| LUMO Energy (eV) | Data not available |
| HOMO-LUMO Gap (eV) | Data not available |
| Ionization Potential (eV) | Data not available |
| Electron Affinity (eV) | Data not available |
| Electronegativity (χ) | Data not available |
| Chemical Hardness (η) | Data not available |
| Global Softness (S) | Data not available |
| Electrophilicity Index (ω) | Data not available |
Such data would be instrumental in predicting how this compound would interact with other molecules. For instance, the isocyanate (-NCO) group is known to be highly reactive towards nucleophiles, and the trifluoromethyl (-CF3) group is a strong electron-withdrawing group, which would significantly influence the electronic properties of the thiophene (B33073) ring. Computational analysis would quantify these effects and predict the preferred sites of reaction.
Structure-Reactivity and Structure-Function Relationships
The investigation of structure-reactivity and structure-function relationships aims to connect the specific structural features of a molecule to its chemical behavior and biological or material functions. For this compound, this would involve synthesizing and testing a series of related compounds where parts of the molecule are systematically modified.
Currently, there are no specific studies published that explore these relationships for this compound. Research in this area would seek to answer questions such as:
How does the substitution pattern on the thiophene ring affect the reactivity of the isocyanate group?
If this compound is a precursor for polymers or pharmaceuticals, how do its structural motifs contribute to the properties of the final product?
Findings from such studies are often summarized in tables that correlate structural modifications with observed changes in reactivity or function.
Hypothetical Data Table for Structure-Reactivity Analysis: This table is for illustrative purposes only, as specific data for the compound is not currently available in the literature.
| Compound Analogue | Modification | Observed Reactivity Change | Functional Impact |
|---|---|---|---|
| 2-Isocyanato-5-methylthiophene | -CF3 replaced with -CH3 | Data not available | Data not available |
| 2-Isocyanato-thiophene | No substituent at C5 | Data not available | Data not available |
| 3-Isocyanato-5-(trifluoromethyl)thiophene | Isocyanate at C3 position | Data not available | Data not available |
Without experimental or computational data, any discussion on the structure-reactivity and structure-function relationships of this compound remains speculative. The presence of the electron-withdrawing trifluoromethyl group is expected to enhance the electrophilicity of the thiophene ring and the isocyanate carbon, but quantitative relationships have not been established.
Advanced Spectroscopic Characterization Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Mechanistic Insights
NMR spectroscopy is a premier technique for determining the precise structure of organic molecules in solution. For fluorinated compounds, multinuclear NMR experiments, including ¹H, ¹³C, and ¹⁹F nuclei, offer a wealth of data through chemical shifts, spin-spin coupling constants, and signal intensities. ed.ac.uk
The characterization of 2-isocyanato-5-(trifluoromethyl)thiophene (B6280518) and its derivatives relies on the distinct signals generated by each unique nucleus in the molecule.
¹H NMR: The proton NMR spectrum is expected to be relatively simple, showing two doublets in the aromatic region corresponding to the two protons on the thiophene (B33073) ring. The proton at the C-3 position will couple to the proton at the C-4 position. Due to the strong electron-withdrawing effects of the adjacent trifluoromethyl group, the proton at C-4 is expected to appear further downfield (at a higher ppm value) than the proton at C-3.
¹³C NMR: The carbon NMR spectrum provides information on all carbon atoms in the molecule. Key signals would include those for the two thiophene ring carbons attached to protons, the two quaternary carbons of the thiophene ring (one attached to the NCO group and one to the CF₃ group), the carbon of the isocyanate group (-N=C=O), and the carbon of the trifluoromethyl group (-CF₃). The CF₃ carbon signal will appear as a quartet due to coupling with the three fluorine atoms. The isocyanate carbon typically resonates in the 120-130 ppm range.
¹⁹F NMR: As fluorine-19 is a spin ½ nucleus with 100% natural abundance and high sensitivity, ¹⁹F NMR is a powerful tool for characterizing fluorinated compounds. ed.ac.uk For the -CF₃ group, a single sharp signal (a singlet) is expected in the ¹⁹F NMR spectrum, as there are no other nearby fluorine atoms to couple with. Its chemical shift is a sensitive indicator of the electronic environment.
The following table summarizes the expected NMR data for the parent compound, this compound, based on typical values for substituted thiophenes and trifluoromethyl-containing aromatics. rsc.orgrsc.org
| Nucleus | Position | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Expected Coupling Constant (J, Hz) |
| ¹H | H-3 | ~7.0-7.3 | Doublet (d) | JH3-H4 = ~3.5-4.5 Hz |
| H-4 | ~7.5-7.8 | Doublet (d) | JH4-H3 = ~3.5-4.5 Hz | |
| ¹³C | C-NCO | ~120-130 | Singlet (s) | - |
| C-CF₃ | ~145-155 | Quartet (q) | ¹JC-F = ~270-280 Hz | |
| C-3 | ~125-130 | Singlet (s) | - | |
| C-4 | ~130-135 | Singlet (s) | - | |
| C-5 | ~140-150 | Singlet (s) | - | |
| C-2 | ~120-125 | Singlet (s) | - | |
| ¹⁹F | -CF₃ | ~ -60 to -70 | Singlet (s) | - |
Note: Chemical shifts are referenced to TMS for ¹H and ¹³C, and CFCl₃ for ¹⁹F. Exact values can vary based on solvent and experimental conditions.
Beyond simple 1D spectra, advanced NMR techniques are critical for confirming structural assignments and monitoring chemical transformations. numberanalytics.com
2D NMR Spectroscopy: Two-dimensional NMR experiments like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be used to definitively assign the ¹H and ¹³C signals.
A COSY spectrum would show a cross-peak connecting the signals of the H-3 and H-4 protons, confirming their coupling relationship.
An HSQC spectrum would correlate the H-3 and H-4 signals to their directly attached carbon atoms, C-3 and C-4, respectively.
Reaction Monitoring: NMR is an ideal non-invasive tool for monitoring the progress of reactions involving the highly reactive isocyanate group. nih.gov For example, in a reaction where the isocyanate is converted to a urethane (B1682113) by adding an alcohol, time-course NMR spectra can be recorded. acs.orgscholaris.ca By integrating the signals of the starting material and the product over time, one can determine the reaction kinetics. ¹⁹F NMR is particularly well-suited for this, as the singlet from the -CF₃ group provides a clear and easily quantifiable marker in a region of the spectrum that is typically free from other signals. scholaris.ca
Stereochemical Analysis: While this compound itself is achiral, if it were to react with a chiral molecule to create diastereomers, NMR would be essential for their analysis. The diastereotopic nuclei in the different stereoisomers would exhibit distinct chemical shifts, allowing for the determination of diastereomeric ratios.
Vibrational Spectroscopy (IR and Raman) for Functional Group Analysis
The IR and Raman spectra of this compound would contain a series of bands characteristic of the thiophene ring and its substituents. The "fingerprint region" (typically below 1500 cm⁻¹) is particularly complex and unique to the molecule, making it useful for confirming the compound's identity against a reference spectrum.
Purity can also be assessed by looking for the absence of bands corresponding to potential starting materials or impurities. For example, if the isocyanate were synthesized from an acyl azide (B81097) precursor, the absence of the characteristic azide (~2140 cm⁻¹) and carbonyl bands of the precursor would indicate a pure product.
The two key functional groups, isocyanate (-NCO) and trifluoromethyl (-CF₃), give rise to very strong and characteristic bands in vibrational spectra.
Isocyanate Group (-NCO): The most prominent feature in the IR spectrum is the intense, sharp absorption band corresponding to the asymmetric stretching vibration of the -N=C=O group. This band typically appears in the range of 2250-2280 cm⁻¹. researchgate.netnih.gov Its high intensity is due to the large change in dipole moment during the vibration. This band is often weaker in the Raman spectrum.
Trifluoromethyl Group (-CF₃): The C-F bonds in the trifluoromethyl group lead to strong absorption bands in the IR spectrum. The symmetric and asymmetric C-F stretching vibrations typically occur in the 1100-1400 cm⁻¹ region. These bands are often very intense and can sometimes obscure other signals in this area of the spectrum.
The following table details the expected characteristic vibrational frequencies for the key functional groups.
| Functional Group | Vibration Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) | Intensity |
| Isocyanate | Asymmetric Stretch (-N=C=O) | 2250 - 2280 | 2250 - 2280 | Very Strong (IR), Weak-Medium (Raman) |
| Trifluoromethyl | Symmetric/Asymmetric Stretch (C-F) | 1100 - 1400 | 1100 - 1400 | Strong (IR), Medium (Raman) |
| Thiophene Ring | C=C Stretch | ~1500 - 1550 | ~1500 - 1550 | Medium |
| C-H Stretch | ~3100 - 3120 | ~3100 - 3120 | Medium-Weak | |
| C-S Stretch | ~680 - 710 | ~680 - 710 | Medium |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Studies
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation patterns of the molecular ion. chemguide.co.uklibretexts.org
For this compound (C₆H₂F₃NOS), the exact monoisotopic mass is calculated to be 194.9836 g/mol . The high-resolution mass spectrum should show a molecular ion peak (M⁺˙) very close to this value, confirming the elemental composition.
Upon electron ionization, the molecular ion becomes energetically unstable and breaks apart into smaller, characteristic fragment ions. libretexts.org The fragmentation pattern for this molecule would be influenced by the thiophene ring and its two functional groups. researchgate.netnih.govarkat-usa.org
Expected key fragmentation pathways include:
Loss of CO: A common fragmentation for isocyanates is the loss of a neutral carbon monoxide (CO) molecule, leading to a [M - 28]⁺˙ fragment.
Cleavage of the Isocyanate Group: The entire NCO group can be lost, resulting in a [M - 42]⁺ fragment.
Loss of CF₃: Cleavage of the strong C-C bond can lead to the loss of a trifluoromethyl radical (·CF₃), giving a prominent [M - 69]⁺ peak.
Thiophene Ring Fragmentation: The thiophene ring itself can fragment, for example, by losing a thiirene (B1235720) radical (HCS·) or other small fragments. nist.gov
The table below lists some of the plausible and diagnostically significant fragment ions that would be expected in the mass spectrum.
| m/z Value (Nominal) | Proposed Fragment Ion | Neutral Loss |
| 195 | [C₆H₂F₃NOS]⁺˙ | (Molecular Ion) |
| 167 | [C₅H₂F₃NS]⁺˙ | CO |
| 153 | [C₅H₂F₃S]⁺ | NCO |
| 126 | [C₆H₂NOS]⁺ | ·CF₃ |
| 81 | [C₄H₂S]⁺ | ·CF₃, NCO |
High-Resolution Mass Spectrometry for Elemental Composition
High-resolution mass spectrometry (HRMS) is a critical technique for determining the precise elemental composition of a molecule. By measuring the mass-to-charge ratio (m/z) to a very high degree of accuracy (typically to four or five decimal places), HRMS can distinguish between compounds that have the same nominal mass but different elemental formulas.
For this compound, with a chemical formula of C₆H₂F₃NOS, the theoretical exact mass can be calculated. This calculated mass would then be compared to the experimentally measured mass from an HRMS instrument, such as a time-of-flight (TOF) or Orbitrap mass spectrometer. A close match between the theoretical and experimental mass would confirm the elemental composition of the compound.
Table 1: Theoretical Isotopic Masses for [C₆H₂F₃NOS]⁺
| Isotope | Abundance (%) | Exact Mass (Da) |
|---|---|---|
| ¹²C₆¹H₂¹⁹F₃¹⁴N¹⁶O³²S | 100.00 | 208.9812 |
| ¹³C¹²C₅¹H₂¹⁹F₃¹⁴N¹⁶O³²S | 6.54 | 209.9846 |
| ¹²C₆¹H₂¹⁹F₃¹⁴N¹⁶O³⁴S | 4.40 | 210.9767 |
Note: This table represents a hypothetical calculation for the major isotopes and is for illustrative purposes.
Tandem Mass Spectrometry for Structural Elucidation
Tandem mass spectrometry (MS/MS or MS²) is a powerful method used to determine the structure of a compound. In this technique, the molecular ion of this compound, as identified by HRMS, would be isolated and then fragmented by collision with an inert gas. The resulting fragment ions are then analyzed to piece together the structure of the original molecule.
The fragmentation pattern is indicative of the compound's structure. For this compound, expected fragmentation pathways could include the loss of the isocyanate group (-NCO), cleavage of the trifluoromethyl group (-CF₃), or fragmentation of the thiophene ring. Analyzing these specific losses helps to confirm the connectivity of the atoms within the molecule.
Table 2: Hypothetical Fragmentation Data for this compound
| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss | Postulated Fragment Structure |
|---|---|---|---|
| 208.9812 | 166.9833 | 41.9979 (NCO) | 5-(Trifluoromethyl)thiophene cation |
| 208.9812 | 139.9845 | 68.9967 (CF₃) | 2-Isocyanatothiophene cation |
| 166.9833 | 98.0000 | 68.9833 (CF₃ + H) | Thiophene ring fragment |
Note: This data is hypothetical and serves to illustrate the principles of tandem mass spectrometry.
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. To perform this analysis, a single crystal of this compound would be required. The crystal is irradiated with X-rays, and the diffraction pattern is collected and analyzed to generate a detailed model of the molecular and crystal structure.
This technique would provide precise bond lengths, bond angles, and information about the planarity of the thiophene ring. It would also reveal the conformation of the isocyanate group relative to the ring and detail any intermolecular interactions, such as hydrogen bonding or stacking interactions, in the solid state. As of now, no public crystallographic data for this specific compound is available.
Advanced Spectroscopic Techniques for In-situ and Time-Resolved Studies
In-situ and time-resolved spectroscopic techniques are employed to study chemical reactions and dynamic processes as they occur. For this compound, these methods could be used to monitor its synthesis or its reactions with other molecules in real-time.
For example, time-resolved Infrared (IR) spectroscopy could be used to follow the conversion of a precursor, such as 2-carboxy-5-(trifluoromethyl)thiophene, into the isocyanate, by monitoring the appearance of the characteristic strong isocyanate peak (around 2250-2280 cm⁻¹). Similarly, techniques like stopped-flow UV-Vis spectroscopy could be used to study the kinetics of its reactions with nucleophiles, providing insights into its reactivity and reaction mechanisms. These advanced studies would offer a deeper understanding of the compound's chemical behavior beyond its static structure.
Future Research Directions and Emerging Applications
Innovations in Synthetic Methodologies for Fluorinated Thiophene (B33073) Isocyanates
The development of efficient, selective, and sustainable methods for synthesizing fluorinated thiophene isocyanates is paramount for their broader application. Current research trajectories are focused on overcoming the limitations of traditional synthetic routes, which often involve hazardous reagents and multiple steps.
A primary goal in modern chemical synthesis is the development of environmentally benign processes. For isocyanates, this involves moving away from hazardous precursors like phosgene (B1210022). rsc.org Future methodologies for 2-isocyanato-5-(trifluoromethyl)thiophene (B6280518) are expected to focus on "green chemistry" principles. rsc.org
One promising avenue is the exploration of non-phosgene routes, such as the thermal or catalytic decomposition of carbamates or ureas derived from 5-(trifluoromethyl)thiophen-2-amine. Another sustainable approach involves performing reactions in environmentally friendly solvents, such as water. "On-water" synthesis has been shown to be a facile and chemoselective method for producing unsymmetrical (thio)ureas from isocyanates and amines, offering simplified product isolation and the potential for recycling the water effluent. organic-chemistry.org Adapting such methodologies could significantly reduce the environmental footprint of processes involving fluorinated thiophene isocyanates. organic-chemistry.org
Key goals for sustainable synthesis include:
Elimination of Hazardous Reagents: Replacing toxic inputs like phosgene with safer alternatives. rsc.org
Use of Green Solvents: Shifting from volatile organic compounds (VOCs) to water or other benign solvent systems. organic-chemistry.org
Process Intensification: Developing continuous-flow processes that offer better control, safety, and efficiency compared to batch production.
Catalysis offers a powerful tool for improving the efficiency and selectivity of chemical transformations. Future synthetic strategies for fluorinated thiophene isocyanates and their derivatives will increasingly rely on novel catalytic systems. This includes the development of catalysts for the efficient synthesis of the thiophene precursor itself and for subsequent reactions of the isocyanate group. cas.cn
For instance, metal-catalyzed C-H activation and fluorination techniques could provide more direct routes to the fluorinated thiophene core, avoiding multi-step functionalization sequences. cas.cn In reactions involving the isocyanate moiety, catalytic multi-component reactions, such as those mediated by reagents like Selectfluor, can enable the efficient construction of complex heterocyclic structures in a single step. rsc.org Furthermore, advanced catalytic platforms like metal-organic frameworks (MOFs) are being explored for their potential to catalyze complex organic reactions with high efficiency and selectivity. researchgate.net
| Catalytic Strategy | Potential Application for Fluorinated Thiophene Isocyanates | Anticipated Benefits |
|---|---|---|
| Transition Metal Catalysis (e.g., Pd, Cu) | Direct C-H fluorination/trifluoromethylation of thiophene precursors. | Improved atom economy, reduced synthetic steps. |
| Lewis Acid Catalysis | Activation of the isocyanate group for cycloaddition and insertion reactions. | Enhanced reaction rates and control over regioselectivity. |
| Heterogeneous Catalysis (e.g., MOFs, Zeolites) | Catalyzing reactions for easier separation and catalyst recycling. researchgate.netresearchgate.net | Increased process sustainability, simplified purification. |
Exploration of New Reactivity Modes and Chemical Transformations
Beyond established reactions, future research will delve into novel ways to activate and functionalize this compound, unlocking new synthetic possibilities.
Organocatalysis, which uses small organic molecules as catalysts, has emerged as a powerful strategy for asymmetric synthesis. Future work could involve using chiral organocatalysts to control the stereochemistry of reactions involving the isocyanate group, leading to the synthesis of enantiomerically pure derivatives for applications in pharmaceuticals and agrochemicals. Advanced catalytic scaffolds, such as functionalized rotaxanes, have demonstrated the potential for bifunctional acid-base catalysis, which could lead to increased reaction rates and altered selectivities compared to non-interlocked catalysts. rsc.org
Biocatalysis, the use of enzymes to catalyze chemical reactions, offers unparalleled selectivity under mild conditions. While currently underexplored for this class of compounds, enzymes such as hydrolases, lipases, or engineered biocatalysts could be developed to perform highly selective transformations on the thiophene isocyanate or its derivatives, providing access to complex molecules that are difficult to obtain through traditional chemistry.
Photochemistry and electrochemistry provide unique methods for activating molecules that are often complementary to thermal methods. The trifluoromethyl group and the aromatic thiophene ring are known to participate in photochemical reactions. For example, irradiation of trifluoromethyl-substituted aromatic compounds can lead to reactions such as defluorination. nih.gov This suggests that photochemical activation could be used to induce novel transformations of this compound, potentially leading to new molecular scaffolds. nih.govrsc.org The thiophene moiety itself can be a key component in photocatalytic systems, such as in thiophene-containing MOFs used for the degradation of pollutants, indicating its ability to participate in photoinduced processes. nih.gov
Electrochemical methods are also highly promising. The electrochemical polymerization of thiophene derivatives is a well-established technique for producing conducting polymers. mdpi.com Applying this to monomers derived from this compound could lead to the creation of novel functional surfaces on electrodes for sensor applications. mdpi.comresearchgate.net Electrochemical activation can also be used to trigger specific C-H functionalization or coupling reactions under mild conditions.
Rational Design of Materials with Tailored Performance
The unique electronic properties conferred by the trifluoromethyl group and the thiophene ring make this compound an excellent building block for advanced functional materials. rsc.org The principles of rational design, where molecular structure is precisely controlled to achieve desired macroscopic properties, will be central to future applications. rsc.org
The isocyanate group is a key functional handle for polymerization, most notably in the formation of polyurethanes. mdpi.com By reacting this compound with various polyols, a new class of fluorinated polyurethanes can be synthesized. The incorporation of the trifluoromethyl-thiophene moiety is expected to enhance properties such as thermal stability, chemical resistance, and hydrophobicity, making these materials suitable for high-performance coatings, membranes, and elastomers.
Furthermore, this compound can serve as a monomer or a precursor to monomers for conjugated polymers. The incorporation of fluorine atoms into the backbone of conjugated polymers is a known strategy to lower both the HOMO and LUMO energy levels, which is crucial for tuning the electronic properties of materials used in organic electronics. nih.gov Polymers derived from this building block could find applications in organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and chemical sensors. rsc.orgrsc.org The rational design of such polymers allows for the fine-tuning of band gaps and charge transport characteristics to optimize device performance. mdpi.comrsc.org
| Material Class | Role of this compound | Potential Applications | Key Properties Influenced |
|---|---|---|---|
| Fluorinated Polyurethanes | Isocyanate monomer. mdpi.com | High-performance coatings, adhesives, elastomers. | Thermal stability, chemical resistance, low surface energy. |
| Conjugated Polymers | Precursor to functionalized thiophene monomers. | Organic photovoltaics (OPVs), organic field-effect transistors (OFETs). rsc.org | HOMO/LUMO energy levels, band gap, charge mobility. rsc.orgnih.gov |
| Functional Surfaces/Sensors | Monomer for electropolymerization. mdpi.comresearchgate.net | Chemical and biological sensors. | Surface binding affinity, specificity, electronic response. mdpi.com |
| Covalent Organic Frameworks (COFs) | Functional building block. | Gas storage, separation, catalysis. mdpi.com | Pore size, surface functionality, stability. |
Advanced Polymer Synthesis for Specific Energy and Electronic Applications
The incorporation of this compound into polymer chains offers a promising avenue for the development of next-generation materials for energy and electronic devices. The trifluoromethyl group is known to influence the electronic properties of conjugated polymers, often leading to improved performance in applications such as organic solar cells. nih.govnih.gov The electron-withdrawing nature of the -CF3 group can lower the HOMO and LUMO energy levels of the polymer, which is a key factor in optimizing the efficiency of organic photovoltaic devices. nih.gov
Furthermore, the isocyanate group provides a reactive site for post-polymerization modification, allowing for the fine-tuning of the polymer's properties or for grafting onto other materials. This versatility is crucial for creating complex architectures required for advanced electronic applications. Research in this area is likely to explore the synthesis of copolymers where this compound is combined with other monomers to create materials with specific bandgaps and charge transport characteristics. nih.gov The development of such polymers could lead to more efficient and stable organic light-emitting diodes (OLEDs), field-effect transistors (OFETs), and thermoelectric devices. physicsjournal.netnih.gov
Table 1: Potential Impact of this compound on Polymer Properties for Energy and Electronic Applications
| Feature | Influence of Trifluoromethyl Group | Influence of Isocyanate Group | Potential Application |
| Electronic Properties | Lowers HOMO/LUMO energy levels, enhances electron affinity | Allows for grafting of other functional moieties to tune electronics | Organic Solar Cells (OSCs) nih.gov |
| Morphology & Stability | Can influence polymer packing and crystallinity | Enables cross-linking for improved thermal and morphological stability | Organic Field-Effect Transistors (OFETs) |
| Processability | Can enhance solubility in specific organic solvents | Provides a reactive handle for surface modification and interfacing | Printable and Flexible Electronics |
Development of Responsive and Smart Materials
The isocyanate functionality of this compound is a key enabler for the creation of responsive or "smart" materials. bccresearch.com Isocyanates are highly reactive towards a variety of functional groups, such as alcohols and amines, allowing for the formation of urethane (B1682113) and urea (B33335) linkages, respectively. This chemistry can be exploited to create cross-linked polymer networks that exhibit stimuli-responsive behavior. For example, polymers incorporating this thiophene derivative could be designed to respond to changes in temperature, pH, or light. mdpi.com
Such smart polymers have a wide array of potential applications, from drug delivery systems that release their payload under specific physiological conditions to sensors that can detect the presence of certain chemicals. mdpi.com The trifluoromethyl group can also contribute to the responsiveness of these materials by influencing their hydrophobic-hydrophilic balance and their interaction with other molecules. The development of smart hydrogels and shape-memory polymers based on this compound is a particularly promising area of future research. mdpi.com
Interdisciplinary Research and Collaborative Endeavors
The full potential of this compound will likely be realized through interdisciplinary research and collaboration. The synthesis and characterization of polymers derived from this compound will require the expertise of synthetic chemists, while the investigation of their electronic and optical properties will necessitate the involvement of physicists and materials scientists. rsc.org Furthermore, the development of specific applications, such as biomedical devices or advanced sensors, will depend on collaboration with engineers, biologists, and medical researchers. acs.org
Collaborative projects between academic research groups and industrial partners will be crucial for translating fundamental discoveries into real-world technologies. onyriq.com Such partnerships can provide the resources and expertise needed to scale up the synthesis of novel polymers and to test their performance in practical device settings. The interdisciplinary nature of modern materials science is well-suited to exploring the rich and complex chemistry of functionalized thiophenes like this compound. rsc.org
Q & A
Basic Questions
Q. What are the recommended synthetic routes for 2-Isocyanato-5-(trifluoromethyl)thiophene?
- Methodology :
- Step 1 : Halogenation of the thiophene ring at the 5-position with trifluoromethyl groups (e.g., using CF₃I under radical initiation) .
- Step 2 : Introduction of the isocyanato (-NCO) group via phosgenation of a precursor amine. For example, nitration followed by reduction to an amine and reaction with triphosgene under inert conditions.
- Key Considerations : Use Pd catalysts for coupling reactions (e.g., Suzuki-Miyaura for aryl groups) and monitor reaction progress via TLC or GC-MS .
Q. How can spectroscopic techniques characterize the electronic effects of substituents on the thiophene ring?
- Approach :
- NMR : Analyze chemical shifts (¹H/¹³C) to assess electron-withdrawing effects of -CF₃ and -NCO groups. Downfield shifts indicate deshielding due to -CF₃ .
- X-ray Crystallography : Resolve bond lengths and angles to study conjugation and steric effects (e.g., shortened C-S bonds in thiophene derivatives) .
- DFT Calculations : Predict electronic distribution and frontier molecular orbitals to correlate with reactivity .
Advanced Research Questions
Q. What strategies optimize the reactivity of the isocyanato group in cross-coupling or cycloaddition reactions?
- Experimental Design :
- Protecting Groups : Temporarily mask -NCO with tert-butoxycarbonyl (Boc) to prevent side reactions during functionalization .
- Catalysis : Use Cu(I) or Ru complexes to facilitate [2+2] cycloadditions with alkenes/alkynes. Monitor regioselectivity via HPLC .
- Kinetic Studies : Vary temperature and solvent polarity (e.g., DMF vs. THF) to assess reaction rates and intermediate stability .
Q. How does the trifluoromethyl group influence interactions with biological targets (e.g., enzymes or receptors)?
- Methodological Framework :
- Molecular Docking : Simulate binding affinities with proteins (e.g., acetylcholinesterase) to identify hydrophobic interactions enhanced by -CF₃ .
- In Vitro Assays : Test inhibition of bacterial growth (MIC values) or cytotoxicity against cancer cell lines (IC₅₀). Compare with non-fluorinated analogs to isolate -CF₃ effects .
- Metabolic Stability : Use liver microsomes to evaluate resistance to oxidative degradation, leveraging -CF₃’s electron-withdrawing properties .
Q. What challenges arise in synthesizing and handling this compound due to its reactivity?
- Critical Analysis :
- Moisture Sensitivity : The -NCO group hydrolyzes readily; use anhydrous solvents and Schlenk-line techniques .
- Thermal Stability : Decomposition above 80°C necessitates low-temperature storage and short reaction times .
- Safety Protocols : Follow OSHA guidelines for flammable liquids (thiophene derivatives) and use fume hoods for phosgene alternatives .
Data Contradiction Analysis
-
Synthesis Routes :
- emphasizes halogenation and coupling, while uses photolysis of thiadiazoles. The latter may produce regioisomeric thiophenes, requiring HPLC purification .
- Resolution : Prioritize stepwise functionalization for controlled substitution, as photolysis may yield mixed products under non-optimized conditions.
-
Biological Activity :
- While highlights -CF₃’s role in enhancing binding, notes potential toxicity from thiophene metabolites. Use in vivo models to balance efficacy and safety .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
